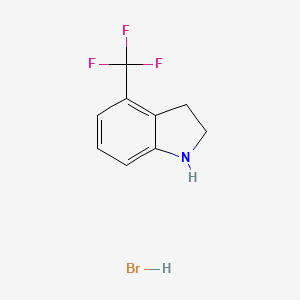

4-(Trifluoromethyl)indoline hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Trifluoromethyl)indoline hydrobromide is a chemical compound that belongs to the class of indoline derivatives. Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The trifluoromethyl group attached to the indoline structure enhances its chemical properties, making it a valuable compound in various scientific fields. The hydrobromide salt form improves its solubility and stability, facilitating its use in different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)indoline hydrobromide can be achieved through several methods:

-

Reduction from Indole: : One traditional method involves the reduction of indole derivatives. For instance, the treatment of N-acylindole with trifluoromethyl hypofluorite in a solvent like chlorotrifluoromethane at low temperatures (-78°C) can yield trifluoromethylated indoline derivatives .

-

Metal-Free Oxidative Trifluoromethylation: : Another method involves the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate. This method is environmentally friendly and cost-effective, providing high regioselectivity for the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The metal-free oxidative trifluoromethylation method is preferred for its simplicity and eco-friendliness.

Chemical Reactions Analysis

4-(Trifluoromethyl)indoline hydrobromide undergoes various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to form different derivatives. For example, treatment with oxidizing agents like potassium permanganate can yield oxidized products.

-

Reduction: : Reduction reactions can convert the compound into different reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.

-

Substitution: : The trifluoromethyl group can participate in substitution reactions. For instance, nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

-

Electrophilic Fluorination: : The compound can undergo electrophilic fluorination using reagents like trifluoromethyl hypofluorite, leading to the formation of fluorinated indoline derivatives .

Scientific Research Applications

4-(Trifluoromethyl)indoline hydrobromide has a wide range of scientific research applications:

-

Chemistry: : It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

-

Biology: : The compound is used in the study of biological processes and as a probe in biochemical assays.

-

Industry: : The compound is used in the production of specialty chemicals and materials with unique properties, such as increased polarity and stability .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)indoline hydrobromide involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and proteins effectively. The indoline structure can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

4-(Trifluoromethyl)indoline hydrobromide can be compared with other similar compounds, such as:

-

Fluorinated Indoles: : These compounds share similar structural features and chemical properties. They are used in various applications, including pharmaceuticals and agrochemicals .

-

Trifluoromethylated Aromatics: : Compounds like 4-(trifluoromethyl)phenol have similar trifluoromethyl groups, enhancing their stability and lipophilicity .

-

Indoline Derivatives: : Other indoline derivatives, such as those with different substituents, can be compared based on their chemical reactivity and biological activity .

The uniqueness of this compound lies in its combination of the indoline structure with the trifluoromethyl group, providing a balance of stability, reactivity, and biological activity.

Biological Activity

4-(Trifluoromethyl)indoline hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C9H8F3N·HBr

- Molecular Weight : 256.08 g/mol

- CAS Number : 16244445

The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with biological macromolecules.

Biological Activity Overview

4-(Trifluoromethyl)indoline derivatives have demonstrated various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. Below is a summary of notable findings:

Anticancer Activity

Research has shown that indoline derivatives exhibit potent cytotoxic effects against various cancer cell lines. A study reported that a derivative of indoline had an IC50 value of approximately 74 µM against osteosarcoma cells, indicating significant anticancer potential . The mechanism involved apoptosis induction and inhibition of cell migration, highlighting the compound's ability to affect cellular processes critically.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | Osteosarcoma | 74 | Induces apoptosis; inhibits migration |

| Derivative B | Human Embryonic Kidney | 50 | Triggers mitochondrial calcium-dependent death |

Antimicrobial Activity

4-(Trifluoromethyl)indoline derivatives have also been evaluated for their antimicrobial properties. One study found that certain derivatives exhibited activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values were below 100 µg/ml for several compounds tested against resistant strains like Acinetobacter baumannii and Klebsiella pneumoniae .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| Compound 1 | Acinetobacter baumannii | <100 |

| Compound 2 | Klebsiella pneumoniae | <100 |

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), with IC50 values ranging from 46.8 to 137.7 µM for different derivatives .

- Receptor Binding : Its structural properties allow it to bind effectively to various receptors, modulating their activity and influencing cellular signaling pathways.

- Antioxidant Activity : Some derivatives have been noted for their antioxidant properties, which may contribute to their protective effects in cellular systems .

Case Studies and Research Findings

Several studies highlight the efficacy of this compound in different biological contexts:

- A study focused on the synthesis and evaluation of indoline derivatives found that those with trifluoromethyl substitutions had enhanced activity against cancer cell lines compared to their non-fluorinated counterparts .

- Another research effort demonstrated the compound's potential as a lead structure for developing new antimicrobial agents due to its activity against resistant bacterial strains .

Properties

Molecular Formula |

C9H9BrF3N |

|---|---|

Molecular Weight |

268.07 g/mol |

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrobromide |

InChI |

InChI=1S/C9H8F3N.BrH/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8;/h1-3,13H,4-5H2;1H |

InChI Key |

AADWMTOZEJPUFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C(F)(F)F.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.